molecular formula C26H23NO4S B6363193 N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide CAS No. 1253527-91-1

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide

Cat. No. B6363193
CAS RN: 1253527-91-1
M. Wt: 445.5 g/mol
InChI Key: OQUOOCZCVUITFU-UHFFFAOYSA-N
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Description

“N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C26H23NO4S . It’s related to 4-Benzyloxyphenylacetic acid, which has the molecular formula C15H14O3 .


Physical And Chemical Properties Analysis

The predicted boiling point of “N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide” is 615.4±65.0 °C, and its predicted density is 1.251±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry and Sulfonamides

Antitumour and Antibacterial Applications Sulfonamides have a longstanding history in clinical use, primarily recognized for their antibacterial properties. Their development into bioactive substances that feature the sulfonamide unit has expanded, given their crucial biological properties. Notably, their potential antitumour properties have been explored, leveraging their structural diversity derived from various amines and sulfonyl chlorides. This structural characteristic underlines the sulfonamide group's importance in planning and synthesizing future drugs, emphasizing their role beyond traditional antibacterial applications to potential antitumor agents (Azevedo-Barbosa et al., 2020).

Broad Spectrum of Bioactive Applications Further developments in sulfonamide derivatives have led to a broad spectrum of bioactive applications, including antimicrobial, anticancer, and antiparasitic agents. This diversity is attributed to the chemical structural modifications of classical antibacterial aminobenzenesulfonamide, demonstrating the wide medicinal applications and development value of sulfonamides. The active research in this field aims at the rational design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).

properties

IUPAC Name

4-phenoxy-N-[(4-phenylmethoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c28-32(29,26-17-15-25(16-18-26)31-24-9-5-2-6-10-24)27-19-21-11-13-23(14-12-21)30-20-22-7-3-1-4-8-22/h1-18,27H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUOOCZCVUITFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide

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